2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the pyrano[2,3-c]pyridine carboxamide family, characterized by a fused pyranopyridine core with an imino linker and substituted aromatic groups. Its structure includes a 2,5-dimethoxyphenylimino group, a hydroxymethyl substituent at position 5, and a methyl group at position 6.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-10-17-13(11(9-23)8-21-10)7-14(18(20)24)19(27-17)22-15-6-12(25-2)4-5-16(15)26-3/h4-8,23H,9H2,1-3H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMGWVSIUWQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)OC)OC)C(=C2)C(=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following structurally analogous compounds (from –3) highlight key differences in aromatic substituents and their physicochemical implications:
*Note: Exact molecular data for the target compound is unavailable in the evidence. Estimates are based on structural analogs.
Key Observations:
Electron-Donating vs. –2 also include chloro substituents (electron-withdrawing), which may increase binding affinity to electron-deficient targets but raise toxicity risks [1] [2].
Molecular Weight and Drug-Likeness :
- Chloro-substituted analogs (–2) exceed 500 g/mol, approaching the upper limit for oral bioavailability. The target compound, lacking chlorine, likely has a lower molecular weight (~470–490 g/mol), improving its drug-likeness.
Stereochemical Consistency :
- All compounds share the (2Z)-configuration, suggesting conserved geometry for target engagement. Activity differences thus arise primarily from substituent effects.
Hypothetical Pharmacological Implications
- Chloro-Substituted Analogs (–2) : Likely exhibit enhanced potency due to chloro’s electron-withdrawing effects, which polarize aromatic rings and strengthen interactions with hydrophobic pockets or nucleophilic residues. However, chloro groups may increase metabolic instability or off-target toxicity [1] [2].
- Ethyl-Substituted Analog () : Increased lipophilicity may improve blood-brain barrier penetration or intracellular uptake but reduce solubility and require formulation optimization [3].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
